1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine
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Overview
Description
1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the pyrrolodiazepine family, known for their central nervous system depressant, anti-convulsant, anti-inflammatory, and anti-histamine properties . Additionally, these compounds have shown potential as antitumor antibiotics with sequence-selective DNA binding abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine typically involves the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole . This reaction yields 2-(1H-1,2,3-benzotriazol-1-yl-methyl)-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine. The benzotriazolyl group in this intermediate can be substituted with various nucleophiles such as Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite to produce different derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzotriazolyl group in the intermediate can be replaced by nucleophiles like Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively detailed in the literature.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic substitution to introduce different alkyl or aryl groups.
Sodium Borohydride: Employed for reduction reactions.
Sodium Cyanide: Utilized for introducing cyano groups.
Triethyl Phosphite: Used for phosphonation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, each with unique functional groups introduced through nucleophilic substitution .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine involves its interaction with various molecular targets and pathways:
DNA Binding: The compound exhibits sequence-selective DNA binding, which is crucial for its antitumor antibiotic activity.
Enzyme Inhibition: Inhibits enzyme-promoted prostaglandin synthesis, contributing to its anti-inflammatory properties.
Receptor Antagonism: Acts as an antagonist of arginine vasopressin, which may be related to its central nervous system depressant effects.
Comparison with Similar Compounds
1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine can be compared with other similar compounds in the pyrrolodiazepine family:
11-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole: Similar in structure but with an indole ring, exhibiting 5-HT antagonism and muscle relaxant properties.
Pyrrolopyrazines: Contain a pyrrole and pyrazine ring, showing antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Properties
Molecular Formula |
C8H12N2 |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C8H12N2/c1-3-8-7-9-4-2-6-10(8)5-1/h1,3,5,9H,2,4,6-7H2 |
InChI Key |
UVJKEFYAXQRWID-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC=CN2C1 |
Origin of Product |
United States |
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